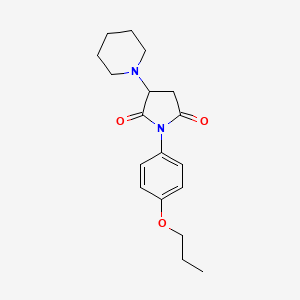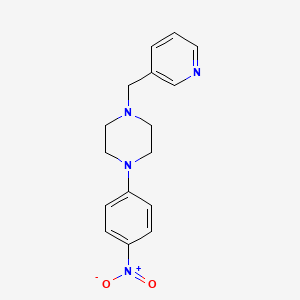![molecular formula C14H23NO2 B4889997 [3-(2-aminoethyl)-1-adamantyl]acetic acid](/img/structure/B4889997.png)
[3-(2-aminoethyl)-1-adamantyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-aminoethyl)-1-adamantyl]acetic acid, also known as Memantine, is a medication that is used to treat Alzheimer's disease. It was first synthesized in the 1960s and has been used clinically since the 1990s. Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Mécanisme D'action
[3-(2-aminoethyl)-1-adamantyl]acetic acid works by blocking the NMDA receptor, which is involved in the regulation of calcium influx and neuronal excitability. By blocking this receptor, [3-(2-aminoethyl)-1-adamantyl]acetic acid reduces the excessive activation of neurons, which is thought to contribute to the neurodegeneration seen in Alzheimer's disease.
Biochemical and Physiological Effects:
[3-(2-aminoethyl)-1-adamantyl]acetic acid has been shown to have a number of biochemical and physiological effects. It reduces the production of reactive oxygen species, which can damage neurons, and it also reduces the production of inflammatory cytokines, which can contribute to neurodegeneration. In addition, [3-(2-aminoethyl)-1-adamantyl]acetic acid has been shown to increase the production of neurotrophic factors, which promote the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [3-(2-aminoethyl)-1-adamantyl]acetic acid in lab experiments is that it has a well-defined mechanism of action, which makes it easier to study its effects on neuronal function. However, [3-(2-aminoethyl)-1-adamantyl]acetic acid can also have off-target effects, which can complicate the interpretation of experimental results. In addition, the concentration of [3-(2-aminoethyl)-1-adamantyl]acetic acid required to achieve a therapeutic effect can vary depending on the experimental conditions, which can make it difficult to compare results across different studies.
Orientations Futures
There are a number of future directions for research on [3-(2-aminoethyl)-1-adamantyl]acetic acid. One area of interest is investigating its potential use in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another area of interest is investigating the use of [3-(2-aminoethyl)-1-adamantyl]acetic acid in combination with other drugs, such as acetylcholinesterase inhibitors, which are commonly used to treat Alzheimer's disease. Finally, there is interest in developing new formulations of [3-(2-aminoethyl)-1-adamantyl]acetic acid that can be administered more easily, such as through the use of transdermal patches or nasal sprays.
Méthodes De Synthèse
The synthesis of [3-(2-aminoethyl)-1-adamantyl]acetic acid involves the reaction of 1-adamantylamine with ethyl bromoacetate, followed by hydrolysis and decarboxylation. The yield of the reaction is typically around 50%.
Applications De Recherche Scientifique
[3-(2-aminoethyl)-1-adamantyl]acetic acid has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease in some patients. In addition, [3-(2-aminoethyl)-1-adamantyl]acetic acid has been investigated for its potential use in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Propriétés
IUPAC Name |
2-[3-(2-aminoethyl)-1-adamantyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c15-2-1-13-4-10-3-11(5-13)7-14(6-10,9-13)8-12(16)17/h10-11H,1-9,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVSAOULKWXKHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CC(=O)O)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Aminoethyl)-1-adamantyl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B4889916.png)
![6-{[2-(4-butylphenyl)-2-oxoethyl]thio}-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4889921.png)


![2-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4889955.png)


![N-(3-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4889970.png)

![5-(2,6-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4889979.png)


![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4890001.png)
![1-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4890014.png)